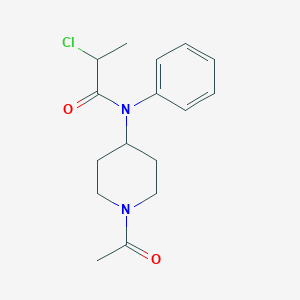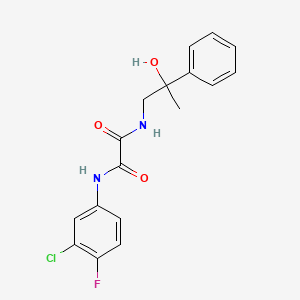
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, also known as CFOP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFOP is a member of the oxalamide family and is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research involving compounds with complex structures, such as N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, often focuses on their synthesis, crystal structure, and chemical properties. For instance, the study by Chang Wang et al. on a related N,N′-bis(substituted)oxamide compound highlights the importance of understanding molecular geometries and intermolecular interactions in designing compounds with desired chemical and physical properties.
Pharmacological Applications
Compounds structurally related to N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide may have pharmacological significance. For example, research on selective androgen receptor modulators (SARMs) and neurokinin-1 receptor antagonists, as seen in studies by Di Wu et al. and T. Harrison et al., respectively, explores the development of novel therapeutic agents. These studies underscore the role of structural modifications in achieving specificity and efficacy in drug action.
Material Science Applications
In material science, the incorporation of specific functional groups into polymers for sensory materials or chemosensors, as discussed by Gang Zhou et al., illustrates the potential of such compounds in developing new materials with unique properties, including fluorescence responsiveness to specific ions.
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c1-17(24,11-5-3-2-4-6-11)10-20-15(22)16(23)21-12-7-8-14(19)13(18)9-12/h2-9,24H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFTUBZBYIQHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2561973.png)
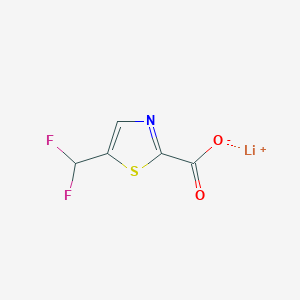
![[6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2561976.png)
![4-butoxy-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2561977.png)
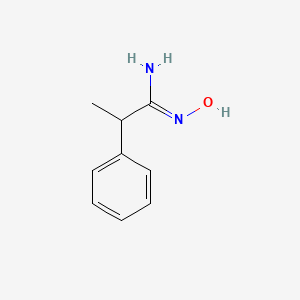
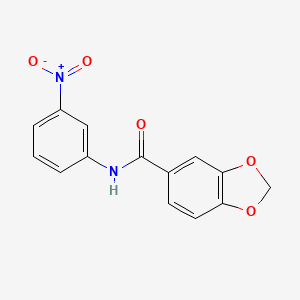
![Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2561982.png)

![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2561984.png)
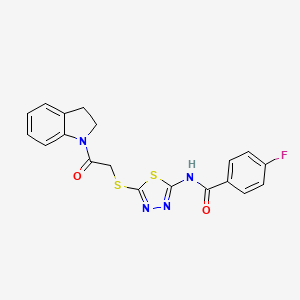
![1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2561988.png)
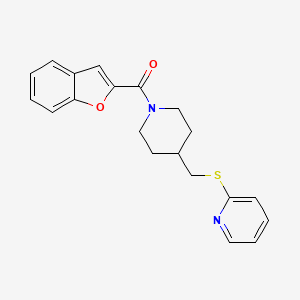
![1,3-dimethyl-7-neopentyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561990.png)
